molecular formula C16H9NO2S B11531798 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione

1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione

Cat. No.: B11531798
M. Wt: 279.3 g/mol
InChI Key: VINMFXFNDZWHDJ-UHFFFAOYSA-N
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Description

1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione is a heterocyclic compound that features a fused ring system combining thiazole and isoindole moieties.

Preparation Methods

The synthesis of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H9NO2S

Molecular Weight

279.3 g/mol

IUPAC Name

1-phenyl-[1,3]thiazolo[3,4-b]isoindole-3,5-dione

InChI

InChI=1S/C16H9NO2S/c18-15-12-9-5-4-8-11(12)13-14(20-16(19)17(13)15)10-6-2-1-3-7-10/h1-9H

InChI Key

VINMFXFNDZWHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)N3C(=O)S2

Origin of Product

United States

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